4-bromo-N-cyclohexyl-3-nitrobenzamide chemical structure and physicochemical properties
4-bromo-N-cyclohexyl-3-nitrobenzamide chemical structure and physicochemical properties
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-cyclohexyl-3-nitrobenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known chemical identity, proposes a robust synthetic pathway, and discusses its predicted physicochemical properties based on established principles and data from structurally related molecules. Furthermore, potential biological activities are explored by examining the well-documented pharmacology of its core structural motifs: the benzamide scaffold and the nitroaromatic system. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic exploration of this and similar chemical entities.
Chemical Structure and Identification
4-bromo-N-cyclohexyl-3-nitrobenzamide is a synthetic organic compound characterized by a central benzamide core. The aromatic ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position relative to the amide functionality. The amide nitrogen is substituted with a cyclohexyl group.
The chemical structure can be represented as follows:
Caption: 2D Chemical Structure of 4-bromo-N-cyclohexyl-3-nitrobenzamide.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-N-cyclohexyl-3-nitrobenzamide | N/A |
| CAS Number | 849537-85-5 | [1] |
| Molecular Formula | C₁₃H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 327.18 g/mol | [1] |
| InChI Key | PYLMKAHJFNUPPE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | Likely a pale yellow to off-white solid | Nitroaromatic compounds are often colored. Substituted benzamides are typically crystalline solids at room temperature.[2] |
| Melting Point | Not reported. Expected to be a solid with a defined melting point. | Structurally similar compounds, such as 4-bromo-N-phenylbenzamide, have a melting point of 205 °C. The presence of the nitro group and the cyclohexyl moiety will influence the crystal lattice energy and thus the melting point. |
| Boiling Point | Not reported. Expected to be high due to the molecular weight and polar functional groups. | Decomposition may occur at high temperatures before boiling. |
| Solubility | Expected to be poorly soluble in water. Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. | The presence of the polar nitro and amide groups may confer some aqueous solubility, but the bromo-substituted phenyl ring and the cyclohexyl group are lipophilic, suggesting overall poor water solubility. The solubility of 3-nitrobenzoic acid is significantly higher in organic solvents like methanol and ethanol compared to water.[3] |
| pKa | Not reported. The amide proton is weakly acidic. | The electron-withdrawing nitro group will slightly increase the acidity of the amide N-H proton compared to unsubstituted benzamides. |
Experimental Determination of Physicochemical Properties: A Methodological Overview
For researchers seeking to characterize this compound, the following standard protocols are recommended:
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Melting Point Determination: A calibrated digital melting point apparatus should be used. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
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Solubility Assessment: A saturated solution of the compound is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). These spectra are essential for confirming the chemical structure.
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Infrared (IR) Spectroscopy: An IR spectrum, typically obtained using an ATR-FTIR spectrometer, will show characteristic absorption bands for the functional groups present, such as the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group.[4][5]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound.[6]
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Synthesis of 4-bromo-N-cyclohexyl-3-nitrobenzamide
The logical synthetic pathway begins with the commercially available starting materials: 4-bromo-3-nitrobenzoic acid and cyclohexylamine. The key transformation is the formation of the amide bond, which can be facilitated by a variety of peptide coupling reagents to ensure high yield and purity.
Caption: Proposed synthetic workflow for 4-bromo-N-cyclohexyl-3-nitrobenzamide.
Detailed Experimental Protocol: Amide Coupling via Acyl Chloride Intermediate
This protocol provides a general yet detailed procedure for the synthesis of the target compound.
Materials:
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4-bromo-3-nitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Cyclohexylamine
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Triethylamine (Et₃N) or Pyridine
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). Add a catalytic amount of DMF.
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Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-nitrobenzoyl chloride can be used directly in the next step.
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Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, prepare a solution of cyclohexylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cool the acyl chloride solution to 0 °C in an ice bath. Slowly add the cyclohexylamine/triethylamine solution dropwise with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-N-cyclohexyl-3-nitrobenzamide.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques as outlined in Section 2.1.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for 4-bromo-N-cyclohexyl-3-nitrobenzamide has been reported, the structural components of the molecule are present in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications and mechanisms of action.
The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Substituted benzamides are known to exhibit diverse biological activities, including anti-cancer, anti-emetic, anti-psychotic, and anti-inflammatory properties. The specific nature of the substituents on the aromatic ring and the amide nitrogen dictates the pharmacological profile.
The Influence of the Nitroaromatic Group
Nitroaromatic compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its ability to interact with biological targets. In some cases, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cell death.
The Role of the Cyclohexyl Moiety
The N-cyclohexyl group is a lipophilic moiety that can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within protein targets. This can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Hypothetical Signaling Pathway Involvement
Given the prevalence of substituted benzamides as enzyme inhibitors, it is plausible that 4-bromo-N-cyclohexyl-3-nitrobenzamide could target various signaling pathways implicated in disease. For instance, many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the enzyme.
Caption: Hypothetical mechanism of action for 4-bromo-N-cyclohexyl-3-nitrobenzamide.
Disclaimer: The proposed biological activities and mechanisms of action are speculative and based on the analysis of structurally related compounds. Rigorous experimental validation is required to determine the actual biological profile of 4-bromo-N-cyclohexyl-3-nitrobenzamide.
Conclusion
4-bromo-N-cyclohexyl-3-nitrobenzamide is a chemical entity with a well-defined structure that can be synthesized through established organic chemistry methodologies. While experimental data on its physicochemical properties and biological activity are currently lacking, its structural features suggest it may be a valuable compound for further investigation in the field of medicinal chemistry. This technical guide provides a solid foundation for researchers to initiate such studies, from synthesis and characterization to the exploration of its potential therapeutic applications.
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